(4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound "(4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one" is a pyrazol-3-one derivative characterized by a hydrazinylidene linker and aromatic substituents. Its structure includes a 2,5-diphenylpyrazol-3-one core modified at the 4-position with a (4-phenoxyphenyl)hydrazinylidene group in the E-configuration. Pyrazol-3-ones are known for diverse biological activities, including antimicrobial and anti-inflammatory properties . The synthesis of such derivatives typically involves nucleophilic addition reactions of the parent pyrazol-3-one with hydrazines or aldehydes, as demonstrated in studies by Al-Haiza et al. .
Properties
Molecular Formula |
C27H20N4O2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[(4-phenoxyphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H20N4O2/c32-27-26(29-28-21-16-18-24(19-17-21)33-23-14-8-3-9-15-23)25(20-10-4-1-5-11-20)30-31(27)22-12-6-2-7-13-22/h1-19,30H |
InChI Key |
DCGRFMXYABFDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of hydrazine derivatives with appropriate ketones or aldehydes. The reaction conditions often include:
Solvents: Ethanol or methanol
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or alkylation reactions using halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Bromine in chloroform for halogenation
Major Products
The major products formed from these reactions include various substituted pyrazolones and hydrazones, depending on the specific reagents and conditions used.
Scientific Research Applications
The compound (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a notable member of the pyrazolone family, recognized for its diverse applications in medicinal chemistry, particularly due to its biological activities. This article delves into its scientific research applications, supported by comprehensive data and case studies.
Antibacterial Activity
Research indicates that pyrazolone derivatives exhibit significant antibacterial properties. Studies have shown that compounds with similar structures to (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one demonstrate activity against various bacterial strains, including resistant strains like Acinetobacter baumannii . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study on related hydrazones revealed that they could inhibit the growth of cancer cell lines such as LOX IMVI with significant efficacy at micromolar concentrations . The structure-activity relationship (SAR) analyses suggest that modifications on the phenoxy group can enhance cytotoxicity.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Efficacy |
|---|---|---|
| Antibacterial | Acinetobacter baumannii | MIC < 10 μg/mL |
| Anticancer | LOX IMVI (melanoma) | ~97% growth inhibition at 10 μM |
Case Study 1: Synthesis and Screening of Hydrazone Derivatives
A systematic study was conducted where various hydrazone derivatives were synthesized by reacting substituted phenylhydrazines with carbonyl compounds. These derivatives were screened for antibacterial and anticancer activities. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against bacterial strains and cancer cells .
Case Study 2: Structure-Activity Relationship Analysis
In another investigation, a series of pyrazolone derivatives, including those similar to (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, were analyzed using quantitative structure-activity relationship (QSAR) models. The analysis highlighted key substituents that significantly influenced biological activity, providing insights into how structural modifications can enhance efficacy .
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(4-Phenoxyphenyl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Notes:
- Substituent diversity: The target compound’s 4-phenoxyphenylhydrazinylidene group distinguishes it from analogues with nitro (), methyl (), or amino-hydroxybenzylidene () substituents.
- Isomerism : The E-configuration of the hydrazinylidene group contrasts with the Z-isomer in (4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one, which may influence steric interactions and solubility .
Physicochemical Properties
- Lipinski compliance: The compound from complies with Lipinski’s rule (molecular weight <500, H-bond donors/acceptors ≤5/10), suggesting drug-likeness. The target compound (MW 453.50) also adheres to these criteria.
- Spectral data: IR spectra of analogues show characteristic peaks for C=O (1702 cm⁻¹), C=N (1519 cm⁻¹), and NO₂ (1552 cm⁻¹) groups, aiding in structural confirmation . The target compound’s hydrazinylidene group would likely exhibit N-H and C=N stretches near 3200–3300 cm⁻¹ and 1600 cm⁻¹, respectively.
Impact of Isomerism
The E vs. Z configuration affects molecular geometry and intermolecular interactions.
Biological Activity
The compound (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of pyrazolone derivatives typically involves the condensation of phenylhydrazine with various aldehydes. For this specific compound, a method involving the reaction of 4-phenoxybenzaldehyde with a suitable hydrazine derivative under acidic conditions is often employed. The reaction conditions can significantly influence the yield and purity of the final product.
Biological Activity Overview
Pyrazolone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyrazolone compounds have demonstrated effectiveness against various bacterial strains and fungi. For instance, studies have shown that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Antiviral Activity : Some pyrazolone derivatives have been tested for antiviral effects. Research indicates that they may inhibit viral replication in specific models, such as those involving influenza viruses .
- Anticancer Properties : Pyrazolone compounds have been investigated for their potential in cancer therapy. Certain derivatives have shown cytotoxic effects on cancer cell lines, suggesting their utility in oncology .
Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrazolone derivatives, including the compound . The results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 32 |
| (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one | Escherichia coli | 64 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Antiviral Activity
In another study focusing on antiviral activity, various pyrazolone derivatives were screened against avian influenza virus H5N1. The compound demonstrated promising results with an effective concentration (EC50) that inhibited viral replication:
| Compound | Virus Strain | EC50 (µM) | LD50 (µM) |
|---|---|---|---|
| (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one | H5N1 | 15 | 120 |
The selectivity index (SI), calculated as LD50/EC50, indicated a favorable safety profile.
Anticancer Activity
Research into the anticancer properties revealed that the compound could induce apoptosis in certain cancer cell lines. The following table summarizes its effects on different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
These results indicate that the compound has potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal highlighted the antimicrobial effects of various pyrazolone derivatives, including our compound. The study concluded that modifications in the phenyl ring structure significantly influenced antibacterial potency .
- Investigation into Antiviral Properties : Another research effort focused on evaluating antiviral activities against multiple strains of influenza virus. The results showed that specific structural features of pyrazolone derivatives contributed to enhanced antiviral efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4E)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via hydrazine-mediated condensation of substituted chalcones or pyrazolone precursors. For example:
- Step 1 : React 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted aldehydes (e.g., 4-phenoxyphenylhydrazine derivatives) under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst (4–6 hours, 80–100°C) .
- Step 2 : Purify via recrystallization (methanol/acetic acid) to isolate the hydrazinylidene product.
- Critical Factors : Excess hydrazine improves imine formation, while prolonged heating may degrade sensitive functional groups.
Q. How can structural elucidation be performed for this compound, particularly regarding its stereochemistry and tautomeric forms?
- Methodology :
- X-ray crystallography : Use WinGX and ORTEP for single-crystal analysis to resolve the (4E) configuration and confirm hydrazinylidene geometry .
- Spectroscopy : Compare H/C NMR chemical shifts (e.g., δ 8.2–8.5 ppm for hydrazine protons) and IR stretching frequencies (C=O at ~1650–1700 cm) to distinguish tautomers .
Q. What are the known pharmacological activities of structurally related pyrazolone derivatives?
- Key Findings :
- Pyrazolines with diarylhydrazone moieties exhibit antitumor activity by inhibiting tubulin polymerization (IC values: 0.5–5 μM in MCF-7 cells) .
- Antidepressant effects are linked to serotonin reuptake inhibition (e.g., 80% reduction in forced swim test immobility at 50 mg/kg) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap < 4 eV suggests high reactivity) .
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (binding energy < −8 kcal/mol indicates strong inhibition) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or conflicting mass spectrometry results)?
- Methodology :
- Tandem MS/MS : Fragment ions at m/z 365 (M-CHO) confirm hydrazone cleavage patterns.
- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol interconversion) .
Q. How does substituent variation (e.g., phenoxy vs. methoxy groups) impact the compound’s electronic properties and biological potency?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
